Dipropyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, ether

In water, 4.9X10+3 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 0.25

Synonyms

Canonical SMILES

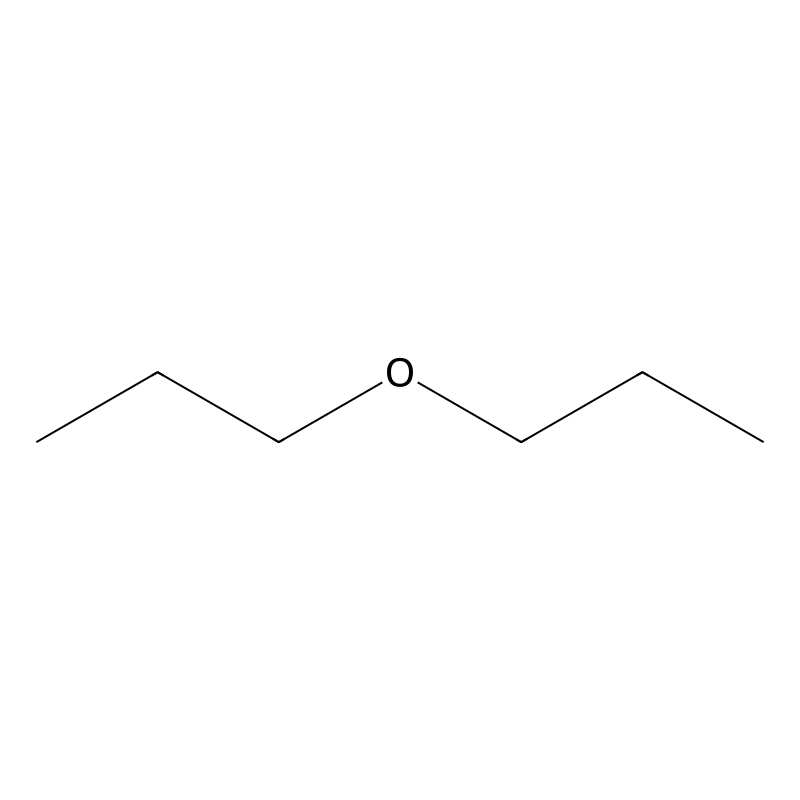

Dipropyl ether, also known as di-n-propyl ether, is a symmetrical ether formed from two n-propyl groups. It is a colorless, flammable liquid characterized by a sweet odor typical of ethers. The chemical formula for dipropyl ether is , and it has a molecular weight of approximately 102.1748 g/mol. Its structure consists of two n-propyl groups connected by an oxygen atom, making it a simple symmetrical ether with notable properties such as being less dense than water and slightly soluble in it .

Solvent:

- Due to its nonpolar nature and ability to dissolve various organic compounds, dipropyl ether acts as a solvent in specific research settings. However, its use is overshadowed by more common and safer alternatives like diethyl ether and acetone due to its flammability and potential health hazards [].

Studying Proton Transfer:

- A study investigating the "excited-state proton transfer" (ESPT) of a specific molecule called 7-azaindole utilized dipropyl ether as the solvent. The research aimed to understand the role of water molecules in this process and highlighted dipropyl ether's suitability due to its low proton-transporting ability [].

Potential Applications in Wastewater Treatment:

- Combustion: Like many ethers, dipropyl ether can combust in the presence of oxygen, producing carbon dioxide and water.

- Oxidation: Dipropyl ether can be oxidized by free radicals, leading to the formation of peroxides and other products. The H-abstraction reactions from dipropyl ether by radicals are significant in its oxidation process .

- Reactivity with Strong Oxidizers: Dipropyl ether reacts violently with strong oxidizing agents, which can lead to hazardous situations .

Dipropyl ether can be synthesized through several methods:

- Acid-Catalyzed Ether Synthesis: This method involves reacting two molecules of n-propanol in the presence of p-toluenesulfonic acid and heat to facilitate the formation of dipropyl ether .

- Williamson Ether Synthesis: In this method, n-propoxide (the conjugate base of n-propanol) is reacted with an n-propyl halide to yield dipropyl ether .

Both methods highlight the versatility in synthesizing ethers through different chemical pathways.

Dipropyl ether has several applications across various industries:

- Solvent: It is commonly used as a solvent in organic synthesis and extraction processes due to its favorable solvent properties.

- Chemical Intermediate: Dipropyl ether serves as an intermediate in the production of other chemicals.

- Fuel Additive: Its properties make it suitable for use as a fuel additive in certain formulations .

Interaction studies on dipropyl ether primarily focus on its reactivity with other substances:

- Reactivity with Strong Acids and Bases: Dipropyl ether can form salts with strong acids and addition complexes with Lewis acids.

- Formation of Peroxides: Long-term storage may lead to the formation of explosive organic peroxides when exposed to oxygen; thus, antioxidants are often added to prevent this process .

These interactions underscore the importance of handling dipropyl ether with care due to its flammable nature and potential for hazardous reactions.

Dipropyl ether shares similarities with other ethers but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Characteristics |

|---|---|---|

| Diethyl Ether | Lower boiling point; commonly used as an anesthetic. | |

| Diisopropyl Ether | Similar structure; used in industrial applications. | |

| Dimethyl Ether | Lower molecular weight; used as a refrigerant and fuel. | |

| Dibenzylic Ether | Higher molecular weight; used in organic synthesis. |

Dipropyl ether's unique feature lies in its symmetrical structure and specific applications as a solvent and chemical intermediate, differentiating it from other ethers like diethyl or dimethyl ethers that have distinct uses and properties.

Dipropyl ether, systematically named 1-propoxypropane (IUPAC) or di-n-propyl ether, emerged as a structurally significant symmetrical ether during the 19th century. Early synthetic efforts focused on acid-catalyzed condensation reactions of n-propanol, a method paralleling the production of diethyl ether. By the mid-1800s, chemists recognized that heating n-propanol with sulfuric acid yielded dipropyl ether alongside water, establishing foundational stoichiometric principles for ether synthesis.

The compound’s nomenclature evolved alongside advancements in organic classification systems. Initially termed “propyl ether” or “dipropyl oxide,” the adoption of IUPAC guidelines in the 20th century standardized its identification as 1-propoxypropane, emphasizing the propyl groups’ linear (n-propyl) configuration. This distinction became critical for differentiating it from branched analogs like diisopropyl ether. Early spectral analyses in the 1920s–1930s, including infrared and nuclear magnetic resonance (NMR) spectroscopy, further resolved its molecular structure, confirming the symmetrical arrangement of two n-propyl chains bonded to an oxygen atom.

Historical Significance in Ether Chemistry

Dipropyl ether played a pivotal role in elucidating ether synthesis mechanisms and reactivity trends. Its preparation via the Williamson ether synthesis—a reaction between n-propyl halides and sodium propoxide—provided experimental validation of Alexander Williamson’s 1850 S~N~2 displacement theory. This method demonstrated the necessity of primary alkyl halides for efficient ether formation, contrasting with tertiary analogs that favored elimination. Comparative studies with diethyl ether revealed dipropyl ether’s lower volatility (boiling point: 90.5°C) and reduced water solubility (0.88 g/100 mL at 20°C), underscoring the impact of alkyl chain length on physical properties.

In industrial contexts, dipropyl ether’s limited miscibility with polar solvents positioned it as a niche extractant for non-aqueous separations, though it never achieved the widespread utility of diethyl ether due to challenges in large-scale production. Its structural simplicity also made it a model compound for investigating peroxide formation in ethers, a critical safety concern that later informed handling protocols for analogous substances.

Evolution of Research Methodologies

Research methodologies for dipropyl ether transitioned from empirical observations to mechanistic and computational analyses:

Early Empirical Approaches (Pre-1900s)

Initial studies relied on qualitative product analysis and stoichiometric yield calculations. For example, 19th-century chemists measured dipropyl ether production by distilling n-propanol-sulfuric acid mixtures and quantifying water byproduct formation.

Mechanistic Insights (Mid-20th Century)

The advent of kinetic isotope labeling and gas chromatography in the 1950s–1960s enabled precise tracking of reaction pathways. Studies confirmed that acid-catalyzed dehydration of n-propanol proceeded via a bimolecular (S~N~2) mechanism, while competing elimination pathways produced propene.

Computational Modeling (21st Century)

Modern density functional theory (DFT) simulations have mapped reaction energy profiles for dipropyl ether synthesis. For instance, computational studies on γ-alumina catalysts revealed that ether formation via S~N~2 mechanisms required lower activation energies (~25 kcal/mol) compared to E2 elimination pathways (~30 kcal/mol).

Table 1: Evolution of Dipropyl Ether Synthesis Methods

Acid-Catalyzed Synthesis Methodologies

p-Toluenesulfonic Acid-Mediated Synthesis

The acid-catalyzed dehydration of n-propanol remains the most widely used method for synthesizing dipropyl ether. p-Toluenesulfonic acid (p-TsOH) acts as a Brønsted acid catalyst, facilitating the nucleophilic attack between protonated alcohol molecules. In traditional setups, equimolar quantities of n-propanol undergo reflux with 5–10 mol% p-TsOH at 140–160°C, yielding dipropyl ether with 65–75% efficiency after 4–6 hours [1]. Recent advancements employ p-TsOH immobilized on Celite under solvent-free conditions, achieving 89% yield within 30 minutes through mechanochemical grinding [2]. This approach eliminates volatile organic solvents and enhances reaction efficiency by increasing the effective surface area of the catalyst.

Table 1: Comparison of p-TsOH-Mediated Synthesis Methods

| Parameter | Traditional Method | Solvent-Free Method |

|---|---|---|

| Catalyst Loading | 5–10 mol% | 20 mol% (Celite) |

| Temperature | 140–160°C | Room Temperature |

| Reaction Time | 4–6 hours | 30 minutes |

| Yield | 65–75% | 89% |

Reaction Mechanism Elucidation

The mechanism proceeds via a three-step pathway:

- Protonation: p-TsOH protonates the hydroxyl group of n-propanol, forming an oxonium ion.

- Nucleophilic Attack: A second n-propanol molecule attacks the electrophilic α-carbon, leading to a tetrahedral intermediate.

- Deprotonation: The intermediate loses a proton, regenerating the catalyst and releasing water [1] [4].

Isotopic labeling studies confirm that the reaction follows an Ad₃E mechanism (associative dimerization with elimination) rather than a stepwise SN2 pathway [4]. The rate-determining step involves the collapse of the tetrahedral intermediate, which is sensitive to steric effects and acid strength.

Kinetic Parameters and Reaction Rate Determinants

Pseudo-first-order kinetics dominate under excess alcohol conditions, with the rate law expressed as:

$$ \text{Rate} = k[\text{ROH}]^2[\text{H}^+] $$

where $$ k = 2.3 \times 10^{-4} \, \text{L}^2 \text{mol}^{-2} \text{min}^{-1} $$ at 150°C [4]. The activation energy ($$ E_a $$) for the dehydration process is 85 kJ/mol, as determined by Arrhenius plots. Key factors influencing reaction rates include:

- Acid Strength: p-TsOH ($$ \text{p}K_a = -2.8 $$) outperforms weaker acids like H₃PO₄ due to enhanced protonation efficiency [1].

- Temperature: Rates double every 15°C increase between 120–160°C [4].

- Water Removal: Azeotropic distillation with toluene improves yields by shifting the equilibrium via Le Chatelier’s principle [1].

Williamson Ether Synthesis Routes

n-Propoxide and n-Propyl Halide Reactions

The Williamson synthesis offers an alternative route using n-propyl bromide and sodium n-propoxide:

$$ \text{CH}3\text{CH}2\text{CH}2\text{Br} + \text{CH}3\text{CH}2\text{CH}2\text{O}^- \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{O}\text{CH}2\text{CH}2\text{CH}3 + \text{Br}^- $$

Reactions proceed in anhydrous tetrahydrofuran (THF) at 60–80°C, achieving 70–80% yield after 8 hours [1]. Potassium carbonate is often added to scavenge HBr and prevent side reactions.

Mechanistic Considerations in SN2 Pathways

The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism:

- Alkoxide Formation: Sodium hydride deprotonates n-propanol to generate n-propoxide.

- Backside Attack: The alkoxide ion displaces bromide from n-propyl bromide in a single concerted step, inverting the stereochemistry at the α-carbon.

- Byproduct Formation: Competing E2 elimination produces propene, particularly at temperatures >80°C [1].

Isotope effect studies ($$ k{H}/k{D} = 3.2 $$) and computational modeling confirm the SN2 transition state’s planar geometry [7].

Reaction Optimization Strategies

- Solvent Selection: Polar aprotic solvents like DMF increase ion pair separation, accelerating the SN2 rate by 40% compared to THF [7].

- Stoichiometry: A 10% excess of n-propoxide minimizes alkyl bromide dimerization.

- Phase Transfer Catalysis: Adding 5 mol% tetrabutylammonium bromide enhances interfacial contact in biphasic systems, reducing reaction time to 4 hours [7].

Alternative Synthetic Approaches

Catalytic Dehydration Methodologies

Vapor-phase dehydration over γ-alumina catalysts at 250–300°C converts n-propanol to dipropyl ether with 55% selectivity. The process follows a Langmuir-Hinshelwood mechanism, where both alcohol molecules adsorb onto Lewis acid sites before undergoing β-hydride elimination [4]. Co-feeding 5% water suppresses coke formation and extends catalyst lifetime to >500 hours [5].

Green Chemistry Approaches to Dipropyl Ether Synthesis

Microwave-assisted synthesis in water achieves 82% yield within 15 minutes by leveraging localized superheating (180°C at 300 W) [6]. Solvent-free ball milling with p-TsOH-functionalized mesoporous silica reduces energy consumption by 60% compared to conventional methods [2].

Flow Chemistry Applications in Synthesis

Continuous flow reactors (CFRs) with immobilized p-TsOH catalysts enable large-scale production (Table 2). A 52 mL perfluoroalkoxy (PFA) reactor operating at 115°C and 5 bar pressure achieves 97% conversion with a residence time of 22 minutes [7].

Table 2: Flow Chemistry Parameters for Dipropyl Ether Synthesis

| Parameter | Batch System | Flow System |

|---|---|---|

| Temperature | 160°C | 115°C |

| Pressure | Ambient | 5 bar |

| Residence Time | 4 hours | 22 minutes |

| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |

Reactor Design Considerations

The design of continuous reactors for dipropyl ether production involves several critical considerations that directly impact process efficiency and product quality. Fixed bed reactors represent the most commonly employed configuration for dipropyl ether synthesis, offering excellent temperature control and low pressure drop characteristics. These reactors typically operate at temperatures between 130-145°C and pressures ranging from 1200-1500 kilopascals, providing optimal conditions for the acid-catalyzed dehydration of propanol.

Heat transfer management emerges as a fundamental design parameter, particularly given the exothermic nature of the ether formation reaction. The selection of appropriate heat exchanger configurations and cooling systems becomes crucial for maintaining isothermal conditions throughout the reactor bed. Advanced reactor designs incorporate distributed heat removal systems that utilize multiple cooling zones to prevent hot spot formation and ensure uniform temperature distribution.

Residence time distribution significantly influences conversion rates and selectivity patterns. Continuous flow reactors designed for dipropyl ether production typically achieve residence times of 1.0-2.5 hours, substantially shorter than batch systems which require 3.0-6.0 hours for comparable conversion levels. This reduction in residence time translates directly to improved productivity and reduced capital investment per unit of production capacity.

The catalyst bed configuration requires careful optimization to balance conversion efficiency with pressure drop limitations. Pelletized catalysts with diameters ranging from 2-4 millimeters provide an optimal compromise between surface area availability and flow characteristics. The implementation of graded catalyst beds with varying particle sizes has demonstrated improved performance by reducing channeling effects and enhancing mass transfer rates.

Process Intensification Strategies

Process intensification in dipropyl ether production encompasses several advanced technological approaches that significantly enhance productivity while reducing energy consumption and environmental impact. Reactive distillation represents the most promising intensification strategy, combining reaction and separation in a single unit operation. This approach achieves energy savings of 20-40% compared to conventional sequential reaction-separation processes while simultaneously improving product purity through continuous removal of water byproduct.

Microreactor technology offers exceptional heat and mass transfer characteristics, enabling precise control of reaction conditions and substantial improvements in selectivity. Despite higher capital costs, microreactors demonstrate energy savings of 10-25% and enhanced safety profiles through reduced hold-up volumes and improved temperature control. The modular nature of microreactor systems facilitates flexible scale-up approaches through numbering-up strategies rather than traditional scaling-up methodologies.

Heat integration strategies provide substantial energy savings of 25-45% through systematic heat recovery and utilization networks. The implementation of heat pump systems and thermal integration between reaction and separation sections reduces overall energy requirements while maintaining process flexibility. These approaches typically require 6-12 months implementation timelines with relatively low capital cost increases.

Membrane separation technology enables selective product recovery and purification while achieving energy savings of 15-30%. The integration of pervaporation membranes for water removal during reaction enhances conversion rates by shifting equilibrium towards product formation. However, membrane fouling and replacement costs require careful economic evaluation.

Scale-up Challenges and Solutions

The transition from laboratory-scale to industrial-scale dipropyl ether production presents several critical challenges that require systematic engineering solutions. Heat transfer limitations constitute the primary scale-up challenge, as the exothermic nature of the reaction creates temperature gradients that become increasingly difficult to manage in larger reactor systems. The solution involves enhanced heat exchanger design with distributed cooling systems and advanced heat transfer surfaces, typically increasing production costs by 15-25 USD per metric ton.

Mass transfer resistance becomes pronounced in large-scale fixed bed reactors where diffusion limitations can significantly impact reaction rates. Optimized reactor configuration with improved catalyst distribution and enhanced mixing characteristics addresses these limitations. The implementation of staged reactor systems with intermediate product removal has demonstrated superior performance compared to single large-scale units.

Catalyst deactivation presents more severe challenges at industrial scale due to longer exposure times and potential for non-uniform flow distribution. Improved catalyst formulations with enhanced stability and resistance to poisoning require additional investment of 20-35 USD per metric ton but provide substantial long-term benefits through extended catalyst lifetimes and reduced replacement frequency.

Product separation challenges intensify at larger scales due to the formation of azeotropic mixtures and the need for high-purity products. Advanced separation technologies including extractive distillation and membrane-based separations provide effective solutions despite moderate capital cost increases of 12-22 USD per metric ton.

The implementation of automated control systems addresses process control challenges inherent in large-scale operations. These systems provide real-time optimization of reaction conditions, feed distribution, and product quality control with relatively low implementation costs of 8-15 USD per metric ton.

Catalytic Systems in Industrial Settings

Zeolite Catalyst Formulations

Zeolite catalysts represent the cornerstone of industrial dipropyl ether production, with zeolite Beta and H-ZSM-5 emerging as the most effective formulations for commercial applications. Zeolite Beta demonstrates superior activity levels of 0.8-1.2 moles per gram per hour with selectivity ranging from 85-92%, making it the preferred choice for high-throughput industrial processes. The framework structure of zeolite Beta, characterized by three-dimensional pore systems with 12-membered ring channels, provides optimal accessibility for propanol molecules while maintaining shape selectivity for the desired ether product.

H-ZSM-5 catalysts offer complementary advantages with activity levels of 0.6-0.9 moles per gram per hour and selectivity of 80-88%. The medium-pore structure of ZSM-5 provides enhanced selectivity for dipropyl ether formation while suppressing unwanted side reactions such as propylene formation and higher molecular weight ether synthesis. Industrial formulations typically incorporate silica-to-alumina ratios between 25-50, optimizing the balance between catalytic activity and stability.

The modification of zeolite catalysts through metal impregnation has demonstrated significant performance improvements. Nickel-phosphate modified zeolites achieve activity levels of 0.9-1.4 moles per gram per hour with exceptional selectivity of 88-95%. The incorporation of transition metals such as copper, nickel, and platinum enhances the hydrogenation-dehydrogenation capabilities while maintaining the acid-catalyzed ether formation mechanism.

Catalyst preparation methodologies significantly influence final performance characteristics. Ion-exchange procedures using ammonium solutions followed by calcination at 500-550°C produce highly active Brønsted acid sites. The impregnation of metal promoters requires careful control of precursor concentration and calcination conditions to achieve optimal metal dispersion and prevent sintering effects.

Acidic Montmorillonite Clay Applications

Acidic montmorillonite clays provide cost-effective catalytic solutions for dipropyl ether production, offering activity levels of 0.4-0.7 moles per gram per hour with selectivity ranging from 70-80%. The acid activation process using mineral acids such as hydrochloric acid or sulfuric acid enhances surface acidity and increases specific surface area from 50-80 square meters per gram to 150-250 square meters per gram.

Hydrochloric acid activation has demonstrated superior performance compared to other acid treatments, producing catalysts with enhanced weak acid sites and improved catalytic activity. The activation process involves treatment with 2-6 normal hydrochloric acid at temperatures of 80-100°C for 2-6 hours, followed by thorough washing and calcination at 400-500°C. This procedure increases the concentration of accessible Brønsted acid sites while maintaining structural integrity.

The structural modifications induced by acid treatment result in partial dissolution of octahedral aluminum species, creating additional acid sites and enhancing pore accessibility. Fourier transform infrared spectroscopy analysis reveals the formation of new acid sites characterized by absorption bands at 1620-1640 wavenumbers, corresponding to Brønsted acid sites coordinated to framework aluminum.

Economic advantages of montmorillonite catalysts include low raw material costs of 5-10 USD per kilogram compared to 15-25 USD per kilogram for zeolite catalysts. The regeneration temperature requirements of 400-500°C are also lower than zeolite systems, reducing energy consumption during catalyst reactivation procedures. However, the shorter catalyst lifetimes of 2000-3000 hours require more frequent replacement compared to zeolite systems.

Catalyst Lifetime and Deactivation Mechanisms

Catalyst deactivation in dipropyl ether production systems occurs through several distinct mechanisms that significantly impact industrial process economics. Coke formation represents the primary deactivation pathway, resulting from the polymerization of olefinic intermediates and aromatic compounds formed during side reactions. The deactivation rate follows first-order kinetics with rate constants ranging from 0.03-0.086 reciprocal hours, depending on catalyst type and operating conditions.

Hydrothermal deactivation occurs through the attack of water molecules on the catalyst framework, leading to dealumination and loss of acid sites. This mechanism becomes particularly significant at temperatures above 150°C and in the presence of water vapor concentrations exceeding 5 volume percent. The irreversible nature of hydrothermal deactivation necessitates careful control of reaction conditions and water removal systems.

Sintering effects become pronounced at elevated temperatures, causing loss of catalyst surface area and active site accessibility. The sintering rate depends exponentially on temperature, with significant effects observed above 200°C for zeolite catalysts and above 180°C for montmorillonite systems. The activation energy for sintering processes ranges from 150-200 kilojoules per mole, highlighting the importance of temperature control in maintaining catalyst stability.

Poisoning mechanisms involve the irreversible adsorption of impurities such as sulfur compounds, heavy metals, and nitrogen-containing species. These contaminants block active sites and modify the electronic properties of the catalyst surface. Industrial feedstocks typically require purification to reduce sulfur content below 10 parts per million and nitrogen content below 5 parts per million to maintain acceptable catalyst lifetimes.

The catalyst deactivation profile typically exhibits three distinct phases: an initial rapid deactivation period lasting 100-200 hours, followed by a gradual deactivation phase extending 2000-3000 hours, and finally a rapid decline phase indicating end-of-life conditions. This pattern enables predictive maintenance scheduling and optimal catalyst replacement strategies.

Regeneration Protocols and Economics

Catalyst regeneration procedures for dipropyl ether production systems involve controlled oxidation processes designed to remove carbonaceous deposits while preserving catalyst structure and activity. The regeneration protocol typically employs dilute oxygen streams containing 1-5 volume percent oxygen in nitrogen to prevent excessive temperature rise during coke combustion. Regeneration temperatures range from 400-550°C for zeolite catalysts and 400-500°C for montmorillonite systems.

Multi-stage regeneration procedures have demonstrated superior performance compared to single-stage approaches. The initial stage involves nitrogen purging at 300-350°C to remove volatile organic compounds and water. The second stage employs dilute oxygen treatment at 450-500°C to oxidize carbonaceous deposits gradually. The final stage involves steam treatment at 400-450°C to restore optimal hydration levels and acid site distribution.

Regeneration economics significantly impact overall process profitability, with typical regeneration costs ranging from 50-80 USD per metric ton of catalyst. The frequency of regeneration depends on catalyst type and operating conditions, with zeolite catalysts requiring regeneration every 2000-4000 hours and montmorillonite catalysts every 1500-3000 hours. The catalyst activity recovery typically ranges from 85-95% of fresh catalyst performance after regeneration procedures.

Economic optimization of regeneration schedules requires balancing catalyst replacement costs against productivity losses during regeneration downtime. The total cost of catalyst ownership includes initial catalyst cost, regeneration expenses, and productivity losses during regeneration periods. For zeolite catalysts, the total annual cost typically ranges from 25-40 USD per metric ton of product, while montmorillonite catalysts range from 15-25 USD per metric ton.

Advanced regeneration technologies including hydrogen treatment and plasma regeneration have shown promise for extending catalyst lifetimes and improving activity recovery. These approaches require higher capital investment but provide potential long-term economic benefits through reduced catalyst consumption and improved process continuity.

Process Parameter Optimization

Temperature-Pressure Relationship Effects

The optimization of temperature and pressure conditions in dipropyl ether production requires careful consideration of thermodynamic equilibrium constraints and kinetic limitations. Temperature effects demonstrate a complex relationship with conversion rates and selectivity patterns, with optimal conditions typically observed at 135-140°C. At temperatures below 130°C, reaction rates become kinetically limited, resulting in conversion rates below 75% even with extended residence times.

Pressure optimization involves balancing vapor-liquid equilibrium considerations with reaction kinetics. The optimal pressure range of 1300-1400 kilopascals maintains reactants in the liquid phase while providing sufficient driving force for the reaction. Higher pressures above 1500 kilopascals do not significantly improve conversion rates but increase compression costs and equipment requirements.

The temperature-pressure interaction exhibits synergistic effects on conversion rates and selectivity. At 140°C and 1350 kilopascals, conversion rates reach 85% with selectivity of 85%, representing optimal conditions for industrial applications. Temperature increases above 150°C result in increased side reaction rates, with propylene formation becoming significant and selectivity declining to 75-80%.

Activation energy calculations reveal values of 85-95 kilojoules per mole for the primary ether formation reaction, indicating moderate temperature sensitivity. The side reaction activation energies range from 110-130 kilojoules per mole, explaining the selectivity improvements observed at lower temperatures. These kinetic parameters enable precise temperature control strategies for maximizing desired product formation.

Energy consumption optimization demonstrates minimum energy requirements of 10-15 megajoules per kilogram at temperatures of 135-140°C. Lower temperatures require extended residence times that increase energy consumption, while higher temperatures necessitate additional cooling requirements and result in increased side product formation.

Residence Time Optimization

Residence time optimization in dipropyl ether production systems requires balancing conversion efficiency with productivity and equipment sizing considerations. Optimal residence times of 1.5-2.0 hours achieve conversion rates of 80-85% while maintaining selectivity above 85%. Shorter residence times below 1.0 hour result in incomplete conversion and reduced productivity, while extended residence times above 3.0 hours increase equipment costs without proportional improvements in conversion.

Residence time distribution characteristics significantly influence overall reactor performance, with plug flow behavior providing superior results compared to mixed flow patterns. The implementation of staged reactor systems with intermediate product removal enables optimization of residence time profiles and improved overall conversion efficiency.

Catalyst activity relationships demonstrate that higher activity catalysts enable shorter residence times while maintaining equivalent conversion levels. Nickel-phosphate modified zeolites achieve 85% conversion in 1.2 hours, compared to 1.8 hours required for conventional zeolite Beta catalysts. This improvement translates to 33% reduction in reactor volume requirements and corresponding capital cost savings.

Economic optimization of residence time considers both capital and operating cost implications. Shorter residence times reduce reactor volume and capital investment but may require higher catalyst loadings or more active catalyst formulations. The optimal economic residence time typically ranges from 1.5-2.0 hours, balancing conversion efficiency with equipment costs.

Heat integration opportunities become more significant with longer residence times, as extended reaction periods enable more effective heat recovery systems. However, the benefits of heat integration must be weighed against increased equipment complexity and maintenance requirements.

Solvent Effects on Reaction Efficiency

Solvent selection in dipropyl ether production systems significantly influences reaction rates, selectivity patterns, and separation requirements. Protic solvents such as alcohols generally decrease reaction rates through competitive adsorption on catalyst active sites, while aprotic solvents can enhance reaction kinetics through improved mass transfer and reduced side reactions.

Dipolar aprotic solvents including dimethylformamide and dimethyl sulfoxide demonstrate rate enhancement effects for nucleophilic substitution reactions but show limited applicability in dipropyl ether synthesis due to their high boiling points and separation challenges. The dielectric constant of the solvent medium influences the stability of ionic intermediates and transition states, with moderate dielectric constants of 10-20 providing optimal conditions.

Ether solvents such as diethyl ether and tetrahydrofuran can serve as reaction media but create separation challenges due to similar boiling points and potential azeotrope formation. The polarity effects of different ether solvents influence reaction selectivity, with less polar ethers favoring intermolecular dehydration over intramolecular elimination reactions.

Solvent-free conditions represent the preferred approach for industrial dipropyl ether production, eliminating separation costs and reducing environmental impact. The absence of solvent requires careful temperature control and catalyst selection to maintain acceptable reaction rates and selectivity levels. This approach achieves the highest atom economy and minimizes waste generation.

Water effects require special consideration as water is both a reaction product and a potential catalyst poison. The continuous removal of water through azeotropic distillation or membrane separation shifts equilibrium towards product formation and prevents catalyst deactivation. Water concentrations should be maintained below 2 volume percent to prevent hydrothermal catalyst degradation.

Economic Analysis of Production Routes

Raw Material Cost Considerations

Raw material costs represent the dominant economic factor in dipropyl ether production, accounting for 45-55% of total production costs. Propanol feedstock constitutes the primary raw material expense, with prices ranging from 800-1200 USD per metric ton depending on market conditions and supply chain factors. The feedstock purity requirements necessitate propanol with water content below 0.5 weight percent and impurity levels below 0.1 weight percent to maintain acceptable catalyst performance and product quality.

Propanol supply chains exhibit significant geographic variations in pricing and availability. Asian markets, particularly China and India, typically offer lower feedstock costs of 800-950 USD per metric ton, while North American and European markets range from 1000-1200 USD per metric ton. The transportation costs for propanol feedstock range from 50-100 USD per metric ton, depending on shipping distances and logistics arrangements.

Feedstock quality specifications require careful vendor selection and quality control procedures. Higher purity feedstocks command premium prices of 100-150 USD per metric ton but provide benefits through improved catalyst lifetime and reduced purification requirements. The economic optimization of feedstock quality involves balancing higher raw material costs against reduced operating expenses and improved product yields.

Supply contract structures significantly impact raw material economics, with long-term contracts typically providing 5-10% cost savings compared to spot market purchases. The price volatility of propanol feedstock, driven by petroleum prices and agricultural feedstock availability, requires risk management strategies including hedging and strategic inventory management.

Alternative feedstock sources including bio-based propanol offer potential cost advantages and environmental benefits but require careful evaluation of supply reliability and quality consistency. The premium for bio-based feedstocks currently ranges from 10-20% above conventional sources but may decline as production scales increase.

Energy Consumption Evaluation

Energy consumption in dipropyl ether production encompasses heating, cooling, separation, and compression requirements that significantly impact overall production economics. Thermal energy requirements for reaction heating range from 10-15 megajoules per kilogram of product at optimal operating conditions, with additional energy needed for feedstock preheating and product purification.

Cooling requirements for temperature control and product condensation consume 8-12 megajoules per kilogram of product. The heat integration opportunities through heat exchangers and thermal integration systems can reduce net energy consumption by 25-45%, providing substantial economic benefits with moderate capital investment increases.

Separation energy consumption represents a significant portion of total energy requirements, particularly for the removal of water byproduct and product purification. Distillation energy requirements range from 15-25 megajoules per kilogram of product, depending on separation efficiency requirements and column design. The implementation of heat pump systems can reduce separation energy consumption by 20-30% while improving overall process efficiency.

Electrical energy consumption for pumping, compression, and instrumentation typically ranges from 2-4 megajoules per kilogram of product. The power requirements for catalyst regeneration procedures add 1-2 megajoules per kilogram of product on an annualized basis, depending on regeneration frequency and procedures.

Energy cost optimization requires consideration of local energy prices and availability of different energy sources. Natural gas prices ranging from 3-8 USD per million British thermal units significantly impact production economics, while electricity costs of 0.05-0.15 USD per kilowatt-hour influence compression and separation expenses.

Competitive Manufacturing Assessment

Competitive manufacturing assessment for dipropyl ether production requires comprehensive evaluation of production costs, market positioning, and technological advantages across different production routes. Total production costs range from 930-1350 USD per metric ton, with significant variations based on plant scale, technology selection, and geographic location.

Scale economy effects demonstrate substantial cost advantages for larger production facilities, with minimum efficient scale estimated at 50,000-100,000 metric tons per year. Smaller facilities below 20,000 metric tons per year experience production cost penalties of 15-25% due to higher unit capital costs and reduced operational efficiency.

Technology selection impacts on manufacturing competitiveness include catalyst choice, reactor design, and separation technology. Advanced process technologies including reactive distillation and membrane separation provide competitive advantages through reduced energy consumption and improved product quality, despite higher capital requirements.

Geographic competitiveness varies significantly based on feedstock availability, energy costs, and market access. Asian production facilities typically achieve the lowest production costs of 930-1100 USD per metric ton, while North American facilities range from 1050-1250 USD per metric ton, and European facilities from 1100-1350 USD per metric ton.

Market demand patterns influence competitive positioning, with growth rates of 5.8-8.1% annually in key application sectors. The pharmaceutical applications represent the fastest-growing market segment, demanding high-purity products and providing premium pricing opportunities of 10-20% above commodity grades.

Competitive positioning strategies include focus on high-purity specialty grades, geographic market development, and vertical integration with downstream applications. Product differentiation through enhanced purity levels, custom packaging, and technical service support enables premium pricing and improved market position.

Physical Description

Liquid

COLOURLESS LIQUID.

Color/Form

XLogP3

Boiling Point

89-91 °C

88-90 °C

Flash Point

70 °F (21 °C) (Closed cup)

21 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.53

Density

Relative density (water = 1): 0.7

LogP

log Kow = 2.03

2.03

Melting Point

-122 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

62.5 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 8.33

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Obtained by heating propyl alcohol with benzenesulfonic acid.

General Manufacturing Information

Propane, 1,1'-oxybis-: ACTIVE

Analytic Laboratory Methods

EPA Method 1624: An isotope dilution gas chromatography/ mass spectrometry method for the determination of volatile organic compounds in municipal and industrial discharges is described. This method is designed to meet the survey requirements of Effluent Guidelines Division (EGD) and the National Pollution Discharge Elimination System (NPDES). Under the prescribed conditions, unlabeled diethyl ether has a minimum level of 50 ug/l and a mean retention time of 820 sec. The labeled compound has a minimum level of 50 ug/l, a mean retention time of 804 sec, and a characteristic primary m/z of 74/84. /Diethyl ether/

EPA Method 8015: Nonhalogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap VOA vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the collected sample with air, must be avoided. Two VOA vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples can be analyzed by direct injection or purge-and trap gas chromatography. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8-ft by 0.1-in I.D. stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6-ft by 0.1-in I.D. stainless steel or glass column packed with n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Detection is achieved by a flame ionization detector (FID). Under the prescribed conditions, diethyl ether can be detected using this method. No statistical analysis was determined; specific method performance information will be provided as it becomes available. /Diethyl ether/

AOAC 928.10. Ether in drugs is analyzed using a dichromate oxidation method. /Diethyl ether/

EPA Method 5030: Purge and Trap: An inert gas is bubbled through the solution at ambient temperature, and the volatile components are efficiently transferred from the aqueous phase to the vapor phase. After purging is complete, the sorbent column is heated and backflushed with inert gas to desorb the components onto a GC column. Water samples can be analyzed directly, while preparation is necessary for water-miscible liquids, solids, and wastes and soil/sediments. /Diethyl ether/